6-ethoxy-9-ethyl-8-methyl-9H-purine
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Overview
Description
6-Ethoxy-9-ethyl-8-methyl-9H-purine is a heterocyclic aromatic compound with the molecular formula C10H14N4O. It belongs to the purine family, which is a group of organic compounds widely found in nature and essential for various biological processes. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position, an ethyl group at the 9th position, and a methyl group at the 8th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-9-ethyl-8-methyl-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and methyl groups under controlled conditions. The ethoxy group can be introduced through an etherification reaction using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-9-ethyl-8-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Ethoxy-9-ethyl-8-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethoxy-9-ethyl-8-methyl-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-ethyl-8-methyl-9H-purine
- 6-Methoxy-9-ethyl-8-methyl-9H-purine
- 6-Ethoxy-9-methyl-8-methyl-9H-purine
Uniqueness
6-Ethoxy-9-ethyl-8-methyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6th position, combined with the ethyl and methyl groups, differentiates it from other purine derivatives and influences its reactivity and interactions.
Properties
Molecular Formula |
C10H14N4O |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-ethoxy-9-ethyl-8-methylpurine |
InChI |
InChI=1S/C10H14N4O/c1-4-14-7(3)13-8-9(14)11-6-12-10(8)15-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
WBORRXVRBBMGNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C1N=CN=C2OCC)C |
Origin of Product |
United States |
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